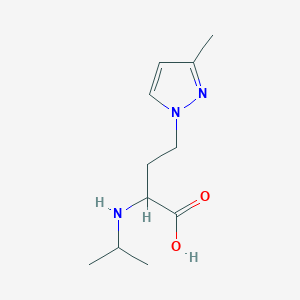

2-(Isopropylamino)-4-(3-methyl-1h-pyrazol-1-yl)butanoic acid

Description

2-(Isopropylamino)-4-(3-methyl-1H-pyrazol-1-yl)butanoic acid is a synthetic compound featuring a butanoic acid backbone substituted with an isopropylamino group at the 2-position and a 3-methylpyrazole ring at the 4-position. This structural configuration distinguishes it from classical auxin herbicides, which typically contain phenoxy or benzoic acid moieties (e.g., MCPB, 2,4-DB) .

Properties

Molecular Formula |

C11H19N3O2 |

|---|---|

Molecular Weight |

225.29 g/mol |

IUPAC Name |

4-(3-methylpyrazol-1-yl)-2-(propan-2-ylamino)butanoic acid |

InChI |

InChI=1S/C11H19N3O2/c1-8(2)12-10(11(15)16)5-7-14-6-4-9(3)13-14/h4,6,8,10,12H,5,7H2,1-3H3,(H,15,16) |

InChI Key |

OKSQRGLAHGNWAD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1)CCC(C(=O)O)NC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylamino)-4-(3-methyl-1h-pyrazol-1-yl)butanoic acid typically involves multi-step organic reactionsThe final step involves the formation of the butanoic acid moiety through carboxylation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylamino)-4-(3-methyl-1h-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Halogenated reagents and bases like sodium hydroxide (NaOH) are often employed

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(Isopropylamino)-4-(3-methyl-1h-pyrazol-1-yl)butanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

Industry: It is utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-(Isopropylamino)-4-(3-methyl-1h-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The isopropylamino group can form hydrogen bonds with enzymes or receptors, while the pyrazolyl group may participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological

Biological Activity

2-(Isopropylamino)-4-(3-methyl-1H-pyrazol-1-yl)butanoic acid, also known under the CAS number 1343722-25-7, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant activities, supported by recent research findings.

The molecular formula of 2-(Isopropylamino)-4-(3-methyl-1H-pyrazol-1-yl)butanoic acid is , with a molecular weight of 224.30 g/mol. The compound's structure features an isopropylamino group and a pyrazole moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₀N₄O |

| Molecular Weight | 224.30 g/mol |

| CAS Number | 1343722-25-7 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyrazole derivatives, including 2-(Isopropylamino)-4-(3-methyl-1H-pyrazol-1-yl)butanoic acid. In vitro assays demonstrated significant activity against a range of microorganisms. For instance, compounds similar to this one exhibited Minimum Inhibitory Concentrations (MICs) in the range of 31.25 to 250 µg/mL against pathogenic bacteria and fungi, indicating promising potential as antimicrobial agents .

Antioxidant Activity

The antioxidant capabilities of this compound were assessed through various assays comparing it to standard antioxidants like butylhydroxytoluene (BHT). The results indicated that certain derivatives showed significant antioxidant activity, suggesting that the presence of the pyrazole ring may enhance the compound's ability to scavenge free radicals .

Anti-inflammatory Properties

The compound's anti-inflammatory effects have been explored in preclinical models. Similar pyrazole derivatives have shown potent inhibition of pro-inflammatory mediators, which could be beneficial in treating conditions characterized by inflammation. This suggests a mechanism where the compound modulates inflammatory pathways, potentially providing therapeutic benefits in diseases such as arthritis .

Study 1: Antimicrobial and Antioxidant Screening

A study involving a series of synthesized pyrazole derivatives, including the target compound, revealed that several exhibited remarkable antimicrobial and antioxidant activities. The study found that compounds with both pyrazole and isopropylamino functionalities had enhanced efficacy compared to those lacking these features .

Study 2: Molecular Docking Studies

Molecular docking studies have provided insights into the interaction of 2-(Isopropylamino)-4-(3-methyl-1H-pyrazol-1-yl)butanoic acid with target proteins involved in microbial resistance and inflammation. The binding affinities observed suggest that this compound could effectively inhibit target enzymes, further supporting its potential as a therapeutic agent .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of synthetic auxin-like molecules, which mimic plant hormone activity to disrupt growth processes in target species. Below is a detailed comparison with structurally related compounds:

Table 1: Key Structural and Functional Differences

*Calculated based on standard atomic weights.

Key Observations:

Substituent at 4-Position: The target compound’s 3-methylpyrazole ring replaces the chlorophenoxy groups of MCPB and 2,4-DB. The absence of chlorine atoms (common in HRAC Class O herbicides) likely reduces electrophilic reactivity and environmental persistence.

Substituent at 2-Position: The isopropylamino group introduces a basic nitrogen, increasing water solubility at physiological pH compared to non-polar phenoxy analogs. This could enhance translocation but may reduce membrane permeability .

Biological Activity :

- Unlike MCPB and 2,4-DB, the target compound lacks documented herbicidal efficacy. Its discontinuation may reflect inferior receptor activation or metabolic instability in planta .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.